molecular formula C20H24N4O5 B11806634 Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate

Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2'-bipyridine]-4-carboxylate

Cat. No.: B11806634
M. Wt: 400.4 g/mol
InChI Key: SWAGVWZOXKXKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate is a complex organic compound that features a bipyridine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate typically involves multiple steps One common method includes the protection of amino groups using tert-butoxycarbonyl (Boc) groupsThe final step involves the esterification of the carboxylate group with methanol under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction may produce the corresponding alcohols and amines.

Scientific Research Applications

Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The Boc-protected aminoethyl group can be deprotected to reveal a reactive amine, which can participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-[2,2’-bipyridine]-4-carboxylate is unique due to its combination of a bipyridine core with Boc-protected aminoethyl and ester functional groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

Molecular Formula

C20H24N4O5

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamoyl]pyridin-2-yl]pyridine-4-carboxylate

InChI

InChI=1S/C20H24N4O5/c1-20(2,3)29-19(27)24-10-9-23-17(25)13-5-7-21-15(11-13)16-12-14(6-8-22-16)18(26)28-4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,27)

InChI Key

SWAGVWZOXKXKPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.